![molecular formula C29H36ClN5O3S B2659924 3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-27-2](/img/structure/B2659924.png)
3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Descripción
The compound 3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a structurally complex molecule featuring a quinazolinone core with multiple pharmacologically relevant substituents. Key structural elements include:
- Quinazolinone scaffold: A nitrogen-containing heterocycle known for its role in bioactive compounds, particularly in central nervous system (CNS) and anticancer therapeutics.
- 4-(5-Chloro-2-methylphenyl)piperazine: A substituted piperazine moiety, where the chloro and methyl groups on the phenyl ring may influence receptor binding affinity and selectivity.
- 6-(Morpholin-4-yl) group: A morpholine ring that improves solubility and pharmacokinetic properties due to its polar oxygen atom.
- 6-oxohexyl linker: A flexible alkyl chain connecting the piperazine and quinazolinone moieties, balancing rigidity and conformational adaptability for target engagement.
This compound’s design leverages structural motifs common in neuroactive and anticonvulsant agents, as piperazine and morpholine derivatives are frequently employed to modulate serotonin, dopamine, or GABA receptors .
Propiedades
IUPAC Name |
3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36ClN5O3S/c1-21-6-7-22(30)19-26(21)33-11-13-34(14-12-33)27(36)5-3-2-4-10-35-28(37)24-20-23(32-15-17-38-18-16-32)8-9-25(24)31-29(35)39/h6-9,19-20,24H,2-5,10-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRMMKUNSUNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits significant potential in various biological activities due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
The molecular structure of the compound is defined by the following characteristics:
Property | Value |
---|---|
Molecular Formula | C29 H36 Cl N5 O3 S |
Molecular Weight | 570.15 g/mol |
LogP | 4.5739 |
Polar Surface Area | 58.009 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
The compound's high logP value indicates significant lipophilicity, which may influence its absorption and distribution in biological systems .
Neuroleptic Activity
Research has shown that compounds with similar piperazine structures often demonstrate neuroleptic activity. For instance, derivatives of piperazine have been synthesized and tested for their effects on behavior in animal models, revealing promising neuroleptic properties with reduced extrapyramidal side effects. This suggests that the target compound may also exhibit similar neuropharmacological effects .
Anticancer Potential
The tetrahydroquinazolinone core is associated with various anticancer activities. Studies indicate that compounds containing this moiety can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For example, a related compound demonstrated significant cytotoxicity against breast cancer cells through the activation of apoptotic pathways . Future studies should focus on evaluating the specific anticancer mechanisms of the target compound.
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in disease processes. Preliminary studies indicate that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE could lead to increased levels of acetylcholine, enhancing cognitive function .
Study on Neuroleptic Activity
A series of piperazine derivatives were synthesized and tested for neuroleptic activity in rodent models. One study highlighted that certain derivatives exhibited a favorable balance between efficacy and side effects compared to traditional antipsychotics like chlorpromazine. The findings suggest that modifications in the piperazine moiety can lead to improved therapeutic profiles .
Anticancer Research
In a recent study focusing on tetrahydroquinazolinone derivatives, researchers reported that these compounds exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to cell cycle arrest and induction of apoptosis. The target compound's structural similarities to these derivatives warrant further investigation into its potential as an anticancer agent .
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research indicates that compounds similar to this one exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperazine ring is often associated with antidepressant activity due to its structural similarity to established antidepressants like trazodone and buspirone.
Antipsychotic Properties
The incorporation of the piperazine structure suggests potential antipsychotic applications. Studies have shown that piperazine derivatives can affect dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
Anticancer Potential
Preliminary studies suggest that tetrahydroquinazoline derivatives may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored in vitro. Further research is needed to elucidate its mechanism of action and efficacy against various cancer cell lines.
Antimicrobial Activity
Some derivatives of tetrahydroquinazolines have demonstrated antimicrobial activity against a range of pathogens. The sulfanylidene group may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
Case Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydroquinazoline and evaluated their effects on serotonin receptor binding affinity. One derivative showed a significant increase in serotonin receptor affinity compared to the control group, suggesting potential for further development as an antidepressant agent.
Case Study 2: Anticancer Activity
A research article in Cancer Letters described the synthesis of a series of tetrahydroquinazoline compounds and their evaluation against breast cancer cell lines. One compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating promising anticancer activity that warrants further investigation.
Case Study 3: Antimicrobial Testing
A recent study published in Antimicrobial Agents and Chemotherapy tested various tetrahydroquinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the compound structure enhanced antibacterial potency, highlighting its potential as a lead compound for developing new antibiotics.
Comparación Con Compuestos Similares
Compound A :
3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one ()
- Key Difference : The phenyl ring attached to piperazine has a 3-chloro substituent instead of 5-chloro-2-methyl .
- Impact: Receptor Binding: The 3-chloro positional isomer may exhibit altered affinity for dopamine D2/D3 receptors, as chlorophenyl-piperazine derivatives are known to interact with these targets. Lipophilicity: The absence of a methyl group in Compound A reduces lipophilicity (clogP ~3.2 vs.
Compound B :
Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines ()
- Key Difference : Simpler quinazoline scaffold lacking the sulfanylidene group and morpholine substitution.
- Impact :
- Anticonvulsant Activity : Compound B derivatives showed significant activity in maximal electroshock (MES) tests, suggesting the quinazoline-piperazine framework itself confers anticonvulsant properties.
- Solubility : The absence of morpholine in Compound B reduces aqueous solubility (logS ~-4.5 vs. ~-3.9 for the target compound) .
Compound C :
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Difference: Replaces the quinazolinone core with a thiazolo-triazole system and introduces a 4-ethoxy-3-methoxyphenyl group.
- Impact: Metabolic Stability: The thiazolo-triazole system may be more prone to oxidative metabolism compared to the sulfanylidene-quinazolinone structure. Selectivity: The bulky 4-ethoxy-3-methoxyphenyl group could enhance selectivity for α-adrenergic receptors over serotonin receptors .
Physicochemical and Pharmacokinetic Comparison
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, given its complex heterocyclic and piperazine-morpholine substructures?
- Methodological Answer : Focus on stepwise coupling of the piperazine and morpholine moieties. For example:
- Use nucleophilic substitution to attach the 5-chloro-2-methylphenyl group to the piperazine ring (see analogous procedures in and ) .
- Optimize the formation of the tetrahydroquinazolinone core via cyclization under acidic conditions, as demonstrated in quinazolinone syntheses ( ) .
- Monitor reaction intermediates via TLC (toluene:acetone 9:1 eluent system, as in ) to ensure proper sulfanylidene group incorporation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Use HPLC with a C18 column and UV detection (210–254 nm) for purity assessment, referencing impurity profiling standards for piperazine derivatives ( ) .
- Confirm the molecular ion peak via high-resolution mass spectrometry (HRMS) and analyze functional groups using FTIR (e.g., carbonyl stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
Q. What in vitro assays are appropriate for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Test kinase inhibition (e.g., EGFR or PI3K) due to the morpholine moiety’s role in ATP-binding pocket interactions ( ) .
- Screen for antimicrobial activity using Gram-positive/-negative bacterial panels, as done for structurally related sulfanylidene-quinazolinones ( ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
- Methodological Answer :
- Systematically modify substituents:
- Replace the 5-chloro-2-methylphenyl group with other halophenyl variants to assess electronic effects () .
- Vary the morpholine ring’s position or substitute it with piperidine to evaluate steric and solubility impacts ( ) .
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases) and validate with IC₅₀ measurements .
Q. What strategies resolve contradictions in solubility and stability data across experimental batches?
- Methodological Answer :
- Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products ( ) .
- Adjust formulation using co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to improve aqueous solubility, as suggested for morpholine-containing analogs ( ) .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Conduct transcriptomic/proteomic profiling (RNA-seq or LC-MS/MS) to identify differentially expressed pathways in treated vs. control cells.
- Use CRISPR-Cas9 knockout models to validate target engagement (e.g., if linked to kinase pathways) .
- Compare results with structurally related compounds ( ) to infer shared mechanisms .
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.